Luteolin

Übersicht

Beschreibung

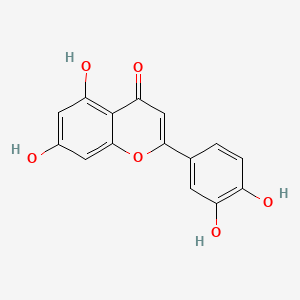

Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an anti-inflammatory agent and an immune system modulator as well as being active against several cancers. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor, an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, a plant metabolite, a nephroprotective agent, an angiogenesis inhibitor, a c-Jun N-terminal kinase inhibitor, an anti-inflammatory agent, an apoptosis inducer, a radical scavenger and an immunomodulator. It is a 3'-hydroxyflavonoid and a tetrahydroxyflavone. It is a conjugate acid of a this compound-7-olate.

This compound is a natural product found in Camellia sinensis, Codonopsis lanceolata, and other organisms with data available.

This compound is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, this compound scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.

Bismite is a mineral with formula of Bi3+2O3 or Bi2O3. The IMA symbol is Bis.

5,7,3',4'-tetrahydroxy-flavone, one of the FLAVONES.

See also: Chamomile (part of); Fenugreek seed (part of); Cannabis sativa subsp. indica top (part of).

Wissenschaftliche Forschungsanwendungen

Krebsvorbeugung und -therapie

Luteolin zeigt starke Antikrebswirkungen, indem es eine Vielzahl von Signalwegen in Krebszellen beeinflusst. Es kann Apoptose induzieren, die Zellproliferation hemmen, Angiogenese und Metastasierung unterdrücken und Krebszellen für therapeutisch induzierte Zytotoxizität sensibilisieren . Studien haben gezeigt, dass this compound in Konzentrationen, die durch diätetische Supplementierung erreichbar sind, eine Progestin-Antagonistenaktivität erreichen kann und das Wachstum von luminalen A-Subtyp-Brustkrebszellen hemmt .

Entzündungshemmende Anwendungen

Die entzündungshemmenden Eigenschaften der Verbindung sind gut dokumentiert, insbesondere im Zusammenhang mit chronischen Krankheiten. This compound hat gezeigt, dass es Entzündungen und Zellsignale moduliert, die für die Prävention und Behandlung verschiedener Krebsarten entscheidend sind .

Neuroprotektive Wirkungen

Die Rolle von this compound bei neurodegenerativen Erkrankungen ist ein Bereich wachsenden Interesses. Seine immunpharmakologischen Wirkungen wurden bei Erkrankungen wie Alzheimer und Parkinson untersucht, wo es vielversprechend ist, das Fortschreiten der Krankheit zu mildern .

Herz-Kreislauf-Gesundheit

Die Forschung hat auch die Vorteile von this compound für Herz-Kreislauf-Erkrankungen untersucht, einschließlich Myokardinfarkt und Atherosklerose. Seine entzündungshemmenden und antioxidativen Eigenschaften können zu schützenden Wirkungen gegen diese Erkrankungen beitragen .

Diabetes Mellitus Management

This compound hat potenzielle Anwendungen in der Diabetologie, wobei Studien seine Nützlichkeit bei der Behandlung von Diabetes mellitus aufzeigen. Seine Auswirkungen auf den Glukosestoffwechsel und die Insulinempfindlichkeit machen es zu einer Verbindung, die für weitere Forschungen in diesem Bereich von Interesse ist .

Antibakterielle Aktivität

Die antimikrobiellen Eigenschaften von this compound sind ein weiterer Aspekt seiner vielseitigen Natur. Es wurde festgestellt, dass es Aktivität gegen eine Reihe von mikrobiellen Krankheitserregern zeigt, was zu Anwendungen in der Infektionskontrolle und -behandlung führen könnte .

Behandlung von Hautkrankheiten

Die entzündungshemmenden Eigenschaften von this compound erstrecken sich auf die Dermatologie, wo es sich bei der Behandlung entzündlicher Hautkrankheiten als vielversprechend erweist. Seine Fähigkeit, Immunreaktionen zu modulieren, macht es zu einem Kandidaten für topische Anwendungen in der Hautgesundheit .

COVID-19-Forschung

Interessanterweise wurde this compound als eine Verbindung identifiziert, die Auswirkungen auf die Forschung und Behandlung von COVID-19 haben könnte. Seine Auswirkungen auf Entzündungen und Immunantwort sind im Zusammenhang mit Virusinfektionen besonders relevant .

Wirkmechanismus

Target of Action

Luteolin, a flavonoid found in various types of plants including vegetables, fruits, and medicinal herbs , interacts with a number of known cellular targets . These targets include AKT1, ALB, CASP3, IL6, JUN, STAT3, TNF, and VEGFA . These proteins play crucial roles in various cellular processes such as cell survival, inflammation, and cell cycle progression .

Mode of Action

This compound exerts its therapeutic effects through multiple mechanisms. It inhibits the growth of cancer cells by triggering apoptosis and cell cycle arrest . It also inhibits tumor cell metastasis and angiogenesis . Mechanistically, this compound causes cell death by downregulating Akt, PLK-1, cyclin-B1, cyclin-A, CDC-2, CDK-2, Bcl-2, and Bcl-xL, while upregulating BAX, caspase-3, and p21 .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK, JNK, and ERK, thereby inhibiting NF-κB nuclear translocation and subsequently reducing inflammation . It also inhibits the JAK/STAT pathway , which plays a critical role in cell growth, survival, and differentiation.

Pharmacokinetics

This compound’s absorption, distribution, metabolism, and excretion (ADME) are influenced by its form, dosage, administration route, and individual factors . After being metabolized, it mainly persists in plasma as glucuronides and sulfate-conjugates . Enhancements like nanocrystallization improve its bioavailability, with most metabolites excreted renally or biliary within 24 hours .

Result of Action

At the molecular and cellular level, this compound has been shown to have significant effects. It increases the expression of apoptosis-related proteins and antioxidant enzymes . In DNA methylation, this compound inhibits the expression of DNA methyltransferases, a transcription repressor, and increases the expression and activity of ten-eleven translocation (TET) DNA demethylases, a transcription activator .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the surrounding environment can affect the structure and antioxidative properties of this compound . Moreover, this compound is found in various environments, including vegetables and fruits such as celery, parsley, broccoli, onion leaves, cabbages, and apple skins . These sources provide a natural environment for the action of this compound.

Biochemische Analyse

Biochemical Properties

Luteolin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cancer-cell survival and proliferation, angiogenesis, invasion, metastasis, mTOR/PI3K/Akt, STAT3, Wnt/β-catenin, and cell-cycle arrest, and induce apoptosis . It also plays a vital role in the up/down-regulation of microRNAs (miRNAs) in cancer therapy .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways across various types of cancer . It also affects gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, this compound has been found to inhibit IL-8 production in intestinal epithelial cells by blocking the phosphorylation of mitogen-activated protein kinases (MAPKs) .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPNAANSBPBGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Record name | luteolin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Luteolin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074988 | |

| Record name | Luteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-70-3 | |

| Record name | Luteolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUX1ZNC9J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

329.5 °C | |

| Record name | Luteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does luteolin exert its anti-inflammatory effects?

A1: this compound exerts its anti-inflammatory effects through multiple mechanisms. It inhibits the production of pro-inflammatory mediators, including nitric oxide (NO) [, , ], interleukin-6 (IL-6) [, ], tumor necrosis factor-α (TNF-α) [, , ], and prostaglandin E2 (PGE2) [, ]. This compound achieves this by suppressing key signaling pathways involved in inflammation, such as the nuclear factor-κB (NF-κB) pathway [, , , ] and mitogen-activated protein kinase (MAPK) pathway [, , ].

Q2: What is the role of reactive oxygen species (ROS) in this compound's anticancer activity?

A2: this compound can induce ROS accumulation in cancer cells by suppressing cellular superoxide dismutase activity []. This ROS accumulation plays a crucial role in potentiating the c-Jun N-terminal kinase (JNK) pathway and suppressing the NF-κB pathway, leading to enhanced apoptosis in response to TNF [].

Q3: How does this compound affect angiogenesis?

A3: this compound exhibits anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF) expression and secretion []. This inhibition is linked to the suppression of NF-κB transcriptional activity []. Additionally, this compound downregulates hypoxia-inducible factor-1α (HIF-1α) and signal transducer and activator of transcription 3 (STAT3) signaling, further contributing to its anti-angiogenic effects [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C15H10O6, and its molecular weight is 286.24 g/mol.

Q5: Have any computational studies been conducted to understand this compound's interactions with biological targets?

A5: Yes, computational studies using density functional theory (DFT) have been employed to investigate the hydrogen bonding interactions between this compound and adenine, a nucleobase in DNA []. These studies revealed the potential for this compound to interact with DNA, contributing to its anticancer properties [].

Q6: Does the form of this compound (aglycone vs. glucoside) affect its biological activity?

A6: Yes, studies suggest that the aglycone form of this compound may exhibit more potent anti-inflammatory and anti-atherogenic effects compared to its glucoside form []. This difference could be attributed to variations in bioavailability and metabolism between the two forms [].

Q7: How is this compound typically formulated to enhance its bioavailability?

A7: Although specific formulation strategies are not extensively discussed in the provided research, this compound is often incorporated into nanoparticles or liposomes to improve its solubility, stability, and bioavailability []. These formulations can enhance its delivery to target tissues and enhance therapeutic efficacy [].

Q8: What are the major metabolites of this compound found in vivo?

A8: Following oral administration, this compound is rapidly absorbed and extensively metabolized [, ]. The primary metabolites detected in plasma are this compound glucuronides, particularly this compound-3'-O-glucuronide [, ]. Other glucuronides, such as this compound-4'-O-glucuronide and this compound-7-O-glucuronide, are also found in various tissues, including the liver, kidney, and small intestine [].

Q9: Does this compound interact with any drug transporters?

A9: Yes, this compound has been identified as a potent inhibitor of monocarboxylate transporter 1 (MCT1) [, ]. This transporter plays a crucial role in the renal reabsorption of γ-hydroxybutyrate (GHB) []. this compound's inhibitory effect on MCT1 can alter the pharmacokinetics and pharmacodynamics of GHB, potentially offering a strategy for GHB overdose treatment [].

Q10: What in vitro models have been used to study this compound's anticancer activity?

A10: this compound's anticancer properties have been extensively studied in various human cancer cell lines, including:

- Breast cancer: MDA-MB-231 [, , ], MCF-7 [, ]

- Lung cancer: A549 []

- Gastric cancer: HGC-27 [], MFC [, ], MKN-45 []

- Pancreatic cancer: PANC-1, CoLo-357, BxPC-3 []

- Myelodysplastic syndrome: SKM-1 cells, primary bone marrow mononuclear cells []

Q11: What animal models have been used to investigate the effects of this compound on various diseases?

A11: Animal models used to study this compound's therapeutic potential include:

- Rats:

- Mice:

Q12: What approaches are being explored to improve this compound's delivery to specific tissues?

A12: While specific drug delivery strategies are not extensively discussed in the provided research, incorporating this compound into nanoparticles or liposomes shows promise for targeted delivery [].

Q13: What analytical techniques are commonly employed to quantify this compound in biological samples?

A13: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are frequently used techniques for quantifying this compound and its metabolites in biological matrices, such as plasma, urine, and tissue samples [, ].

Q14: Is the solubility of this compound a limiting factor for its bioavailability?

A14: Yes, this compound exhibits limited solubility in aqueous solutions, which can hinder its absorption and bioavailability [].

Q15: What are some examples of this compound's cross-disciplinary applications?

A15: this compound research spans multiple disciplines, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.